Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate
Overview
Description
Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate is a chemical compound with the CAS Number: 1373502-94-3 . It has a molecular weight of 235.27 . The IUPAC name for this compound is tert-butyl 3,3-difluoro-4-methyl-1-piperidinecarboxylate .
Molecular Structure Analysis
The linear formula of this compound is C11H17F2NO2 . The InChI code for this compound is 1S/C11H19F2NO2/c1-8-5-6-14 (7-11 (8,12)13)9 (15)16-10 (2,3)4/h8H,5-7H2,1-4H3 .Scientific Research Applications
Synthesis of Novel Compounds
Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate serves as an important intermediate in the synthesis of various novel compounds. For instance, it is used in the synthesis of a protein tyrosine kinase Jak3 inhibitor—CP-690550, demonstrating its relevance in the development of new pharmacological agents (Chen Xin-zhi, 2011).
Chemical Reactions and Transformations
This compound is involved in various chemical reactions, such as thermal additions and dehydrogenation processes. It plays a role in the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, highlighting its versatility in chemical transformations (P. Porta, L. Capuzzi, F. Bettarini, 1994).
Role in Stereoselective Syntheses
The compound is instrumental in stereoselective syntheses, where it reacts with L-selectride to yield specific isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This showcases its importance in producing compounds with desired stereochemical configurations (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).
Application in Synthesis of Pipecolic Acid Derivatives
It is also used in the synthesis of pipecolic acid derivatives. This demonstrates its utility in the creation of compounds that have potential applications in medicinal chemistry and drug development (N. Purkayastha, Deepak M. Shendage, R. Froehlich, G. Haufe, 2010).
Development of Anticancer Drugs
This compound is an important intermediate for small molecule anticancer drugs. Its involvement in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key component in several anticancer agents, underscores its significance in oncological research (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-methylidenepiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-8-5-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h1,5-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFGYFUQNWSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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